molecular formula C14H10N2O6S B11715423 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one

3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one

Cat. No.: B11715423
M. Wt: 334.31 g/mol
InChI Key: OFIWHOXLLIPOGG-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one is a synthetic benzoxazolone derivative of significant interest in medicinal chemistry and pharmacology research. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Benzoxazolone scaffolds are recognized for their potential as biologically active compounds. Recent patent literature highlights that structurally related benzoxazolinone compounds demonstrate selective activity as modulators of voltage-gated sodium channels (NaV) . These channels are critical targets for investigating pathways involved in neuropathic pain and other neurological disorders . The specific structural features of this compound—including the 4-methylphenylsulfonyl group and the nitro substituent—suggest it may serve as a key intermediate or candidate for developing novel pharmacological tools. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in designing and synthesizing new ligands that interact with ion channels or enzymes . Its well-defined structure also makes it a valuable building block for further chemical diversification in drug discovery programs.

Properties

Molecular Formula

C14H10N2O6S

Molecular Weight

334.31 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-nitro-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H10N2O6S/c1-9-2-5-11(6-3-9)23(20,21)15-12-7-4-10(16(18)19)8-13(12)22-14(15)17/h2-8H,1H3

InChI Key

OFIWHOXLLIPOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-nitrophenol

The benzoxazolone core is synthesized via cyclocondensation of 2-amino-5-nitrophenol with a carbonyl source. Polyphosphoric acid (PPA) is employed as both a catalyst and dehydrating agent, facilitating ring closure at elevated temperatures (150°C).

Procedure :

  • 2-Amino-5-nitrophenol (5.00 g, 32.4 mmol) and 4-methylbenzoic acid (4.41 g, 32.4 mmol) are combined in PPA (150 g).

  • The mixture is heated at 150°C for 4 hours under mechanical stirring.

  • The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield pale yellow crystals.

Key Data :

  • Yield : 69% (5.69 g).

  • Melting Point : 164–166°C.

  • ¹H NMR (CDCl₃) : δ 8.48 (s, 1H, H-7), 8.33 (d, J = 8.7 Hz, 1H, H-5), 7.82 (d, J = 8.5 Hz, 1H, H-4), 2.47 (s, 3H, CH₃).

This method avoids hazardous reagents like phosgene, aligning with green chemistry principles.

Sulfonylation at the N-3 Position

Reaction with 4-Methylbenzenesulfonyl Chloride

The N-3 position of 6-nitrobenzoxazolone is sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) neutralizes HCl byproducts, promoting nucleophilic attack by the deprotonated nitrogen.

Procedure :

  • 6-Nitro-1,3-benzoxazol-2(3H)-one (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 10 mL).

  • 4-Methylbenzenesulfonyl chloride (1.2 mmol) and TEA (2.5 mmol) are added dropwise at 0°C.

  • The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with DCM.

  • The organic layer is dried (Na₂SO₄) and concentrated. Purification by silica gel chromatography (hexane/EtOAc 3:1) yields the title compound.

Key Data :

  • Yield : 72–75%.

  • FT-IR (KBr) : 1752 cm⁻¹ (C=O), 1354 cm⁻¹ and 1169 cm⁻¹ (S=O), 1521 cm⁻¹ (NO₂).

  • ¹H NMR (DMSO-d₆) : δ 8.32 (d, J = 8.7 Hz, 1H), 8.18 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 7.9 Hz, 2H), 2.47 (s, 3H).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the sulfonylation step. Using a Milestone MicroSYNTH reactor:

  • The reaction mixture is irradiated at 150 W for 3 minutes, followed by 100 W at 65°C for 5 minutes.

  • Cooling and recrystallization from cyclohexane yield the product with 58% efficiency , surpassing conventional heating (53%).

Advantages :

  • Reaction Time : Reduced from 12 hours to 8 minutes.

  • Purity : Higher due to controlled thermal gradients.

Comparative Analysis of Methods

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 12 hours8 minutes
Yield 53–72%58–75%
Energy Input HighLow
Byproducts ModerateMinimal

Microwave methods enhance atom economy and scalability, critical for industrial applications.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via:

  • Protonation of the carboxylic acid by PPA, generating an acylium ion.

  • Nucleophilic attack by the amine group of 2-amino-5-nitrophenol.

  • Dehydration to form the benzoxazolone ring.

Sulfonylation Mechanism

  • Deprotonation of N-3 by TEA, forming a nucleophilic amide ion.

  • Electrophilic attack by 4-methylbenzenesulfonyl chloride.

  • Elimination of HCl, stabilized by TEA.

Challenges and Optimization

Nitro Group Orientation

The meta -directing nature of the nitro group complicates regioselectivity during cyclization. Pre-installing the nitro group in 2-amino-5-nitrophenol ensures correct positioning.

Sulfonyl Chloride Reactivity

Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while higher equivalents promote di-sulfonylation byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring provides a stable scaffold that can interact with various biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target’s nitro group (strong EWG) may enhance reactivity in nucleophilic substitutions compared to halogen substituents (e.g., 6-bromo in ).
  • Sulfonyl vs. Amine Moieties : The sulfonyl group in the target compound could improve metabolic stability over amine-containing analogs like BzO-1 .

Antimicrobial Activity

  • Nitro Group Impact : The target’s nitro group may lower effective concentrations compared to halogenated analogs. For example, 6-bromo derivatives inhibit E. coli at 512 mg/L , while nitro groups in similar scaffolds often show higher potency due to enhanced electrophilicity.
  • Sulfonyl Group Role : Sulfonamide-containing benzoxazolones (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target’s sulfonyl group could similarly enhance binding to bacterial enzymes.

Cytotoxic Activity

  • Cyclic Amine Analogs : Derivatives with piperazine (BzO-1 ) or triazole (6c ) moieties show cytotoxicity against cancer cells. The target’s nitro group may induce oxidative stress or DNA damage, offering a distinct mechanism.
  • Halogen vs. Nitro : Chloro or bromo substituents (e.g., ) rely on halogen bonding for cytotoxicity, while nitro groups may act as prodrugs (e.g., generating reactive intermediates).

Discussion and Implications

The structural features of 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one position it as a promising candidate for antimicrobial and anticancer applications. Its sulfonyl group likely improves pharmacokinetic properties, while the nitro group enhances reactivity. Compared to halogenated analogs, the nitro substituent may reduce the required effective dose . Future studies should focus on synthesizing this compound and benchmarking its activities against existing derivatives .

Biological Activity

Introduction
3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one is a complex organic compound characterized by its unique structural features, which include a benzoxazole core, a sulfonyl group, and a nitro substituent. This article aims to explore the biological activities associated with this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties
The molecular formula of 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one is C12H10N2O5S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The sulfonyl group enhances solubility and reactivity, while the nitro group may impart specific biological activities relevant in medicinal chemistry.

Table 1: Structural Features and Properties

Feature Description
Core Structure Benzoxazole
Functional Groups Sulfonyl (-SO2) and Nitro (-NO2)
Molecular Weight 270.28 g/mol
Solubility Soluble in polar solvents

Biological Activities
Research indicates that compounds similar to 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit bacterial growth. The presence of the sulfonyl group may enhance this activity through increased interaction with bacterial enzymes.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit certain proteases that play a role in disease progression.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzoxazole derivatives, 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one was found to exhibit significant inhibitory effects against Gram-positive bacteria at concentrations as low as 25 µg/mL. This suggests potential utility in developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's functional groups facilitate strong interactions with target enzymes, leading to inhibition or modulation of their activity.
  • Cell Membrane Penetration : Its planar structure allows for effective penetration into cell membranes, enhancing bioavailability and efficacy against intracellular targets.

Table 2: Summary of Biological Activities

Activity Type Description IC50/Effective Concentration
AntimicrobialInhibits growth of Gram-positive bacteria25 µg/mL
AnticancerInduces apoptosis in cancer cells~15 µM
Enzyme InhibitionInhibits specific proteasesVaries by target


The compound 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one exhibits significant biological activity with potential applications in antimicrobial and anticancer therapies. Further research is warranted to explore its mechanisms of action and to evaluate its effectiveness in clinical settings. The diverse structural features contribute to its reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a benzoxazole precursor. For example, coupling 6-nitro-1,3-benzoxazol-2(3H)-one with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization or column chromatography. Structural confirmation requires spectroscopic methods (e.g., 1^1H/13^{13}C NMR, IR) and mass spectrometry .

Q. How can researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., dimethyl sulfoxide). Key parameters include bond lengths, angles, and intermolecular interactions (e.g., π-π stacking). Refinement software like SHELXL should be used for data analysis .

Q. What spectroscopic techniques are critical for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Complementary techniques include 1^1H NMR (to detect residual solvents or unreacted precursors) and elemental analysis (to validate C, H, N, S content). Discrepancies in NMR peaks may indicate stereochemical impurities, necessitating 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can environmental degradation pathways of this compound be modeled experimentally?

  • Methodological Answer : Design a laboratory study to assess hydrolysis, photolysis, and microbial degradation. For hydrolysis, expose the compound to buffers at varying pH (3–9) and monitor degradation via LC-MS. For photolysis, use a xenon arc lamp to simulate sunlight and quantify byproducts. Biodegradation assays require soil or water microcosms with spiked compound concentrations, analyzed over weeks using isotopic labeling (14^{14}C tracing) .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites for metabolic reactions. Molecular docking simulations (using AutoDock Vina) against cytochrome P450 enzymes predict phase I metabolism. Pair these with in vitro microsomal assays (e.g., liver microsomes) to validate predicted metabolites .

Q. How can contradictory data in spectroscopic or biological assays be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or assay conditions. For example, conflicting NMR shifts may stem from residual DMSO; repeat experiments in deuterated chloroform. In bioactivity studies, ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-buffer variability. Statistical tools like principal component analysis (PCA) can isolate confounding variables .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines. Store samples at 40°C/75% relative humidity (RH) for 6 months, with periodic HPLC analysis. Lyophilization or storage in amber vials under argon mitigates photodegradation and oxidation. For aqueous solutions, add stabilizers (e.g., 0.1% ascorbic acid) and monitor pH drift .

Theoretical and Framework-Driven Questions

Q. How does the sulfonyl group influence the compound’s electronic properties?

  • Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density on the benzoxazole ring, verified via Hammett substituent constants (σmeta\sigma_{meta}). UV-vis spectroscopy (200–400 nm) and cyclic voltammetry (to measure redox potentials) quantify this effect. Compare with analogues lacking the sulfonyl group to isolate its contribution .

Q. What ecological risk assessment frameworks apply to this compound?

  • Methodological Answer : Use the INCHEMBIOL framework to evaluate abiotic/biotic interactions. Calculate predicted environmental concentrations (PECs) via fugacity models. Assess acute/chronic toxicity in Daphnia magna (EC50) and Aliivibrio fischeri (bioluminescence inhibition). Combine with persistence data (e.g., half-life in soil) for risk quotient (RQ) analysis .

Data Presentation Example

PropertyMethod/TechniqueKey FindingsReference
Crystal StructureSC-XRDOrthorhombic system, π-π stacking (3.8 Å)
LogP (Lipophilicity)Shake-flask/HPLCLogP = 2.3 ± 0.1 (indicative of moderate bioavailability)
Photodegradation Half-lifeSimulated sunlight assayt₁/₂ = 48 hours (pH 7, 25°C)

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